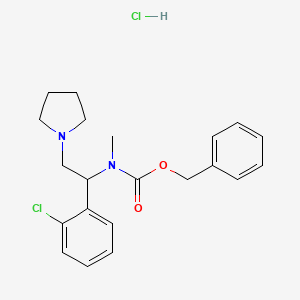![molecular formula C15H13NO2 B6324837 4-[(3-Methoxyphenoxy)methyl]benzonitrile CAS No. 951907-83-8](/img/structure/B6324837.png)
4-[(3-Methoxyphenoxy)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methoxyphenoxy)methyl]benzonitrile (4-[(3-MP)MBN]) is an organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that has a melting point of 149.3 °C and a boiling point of 300 °C. 4-[(3-MP)MBN] is a versatile compound that can be used in a variety of scientific research applications due to its unique properties and structure. In
Scientific Research Applications
4-[(3-MP)MBN] has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, including heterocycles, pyridines, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, 4-[(3-MP)MBN] has been used as a fluorescent dye in the study of protein-ligand interactions and in the detection of proteins.
Mechanism Of Action
The mechanism of action of 4-[(3-MP)MBN] is not well understood. However, it is believed that the compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. It is also believed that 4-[(3-MP)MBN] can act as an inhibitor of certain enzymes and proteins, which can affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-MP)MBN] are not well understood. However, studies have shown that the compound can affect the activity of certain enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can affect the production of prostaglandins. In addition, 4-[(3-MP)MBN] has been shown to affect the activity of certain proteins, such as the transcription factor NF-κB.
Advantages And Limitations For Lab Experiments
The main advantage of 4-[(3-MP)MBN] is its versatility and wide range of applications in the scientific research field. It is a relatively inexpensive compound and is easy to synthesize in the laboratory. In addition, 4-[(3-MP)MBN] is a stable compound that can be stored for long periods of time without degradation.
However, there are some limitations to using 4-[(3-MP)MBN] in laboratory experiments. Due to its low solubility in water, it is difficult to use in aqueous solutions. In addition, its low reactivity can make it difficult to use in certain reactions.
Future Directions
The potential future directions for 4-[(3-MP)MBN] are numerous. Further research could be done to explore its use as a reagent in the synthesis of other compounds, such as heterocycles and pyridines. In addition, its potential use as a fluorescent dye in the study of protein-ligand interactions could be further explored. Finally, its potential use as an inhibitor of certain enzymes and proteins could be investigated in more detail.
Synthesis Methods
4-[(3-MP)MBN] can be synthesized by various methods, including the condensation reaction of 3-methoxyphenol and benzonitrile. This reaction is carried out in the presence of a base such as sodium hydroxide in an aqueous solution. The reaction produces 4-[(3-MP)MBN] as the major product and other byproducts such as benzoic acid and 3-methoxybenzamide. The yield of the reaction is typically high (up to 90%) and can be further improved by changing the reaction conditions.
properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-3-2-4-15(9-14)18-11-13-7-5-12(10-16)6-8-13/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSIERQBMWGWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenoxy)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














